molecular formula C14H26N4O4 B045286 Prolyl-leucyl-alanine hydroxamic acid CAS No. 123984-21-4

Prolyl-leucyl-alanine hydroxamic acid

カタログ番号: B045286
CAS番号: 123984-21-4
分子量: 314.38 g/mol
InChIキー: KFQHRZGPMZPMPQ-DCAQKATOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prolyl-leucyl-alanine hydroxamic acid, widely known in research by its developmental code FN-439, is a potent, broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs). Its core research value lies in its hydroxamic acid functional group, which acts as a high-affinity zinc chelator, directly targeting and blocking the catalytic zinc ion at the active site of zinc-dependent metalloproteinases . This mechanism makes it a critical tool compound for investigating the physiological and pathological roles of MMPs in a wide range of biological processes. Extensive peer-reviewed studies have established the primary research applications of FN-439 in neuroscience and behavioral pharmacology. It has been demonstrated to counteract the impairment of experience-dependent cortical plasticity following photothrombotic stroke, highlighting a role for MMPs in post-stroke recovery and neural reorganization . Furthermore, this compound plays a critical role in memory and learning models, as it has been shown to impair both the acquisition and reconsolidation of cocaine-induced conditioned place preference, indicating that MMP activity is essential for the neuroplasticity underlying addiction-related memory formation . This product is presented as a high-purity chemical tool for Research Use Only . It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Key Research Areas: Neuroscience: Studying mechanisms of neural plasticity, stroke recovery, and experience-dependent cortical map reorganization . Addiction Research: Investigating the molecular basis of drug-associated memory formation, consolidation, and reconsolidation . Enzymology: Serving as a broad-spectrum inhibitory tool for probing MMP and other zinc metalloproteinase functions in vitro and in vivo .

特性

CAS番号

123984-21-4

分子式

C14H26N4O4

分子量

314.38 g/mol

IUPAC名

(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1

InChIキー

KFQHRZGPMZPMPQ-DCAQKATOSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1

異性体SMILES

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

正規SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1

他のCAS番号

123984-21-4

配列

PLA

同義語

Pro-Leu-Ala-NHOH
prolyl-leucyl-alanine hydroxamic acid

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Hydroxamic acids exhibit diverse biological activities depending on their structural motifs. Below is a detailed comparison of PLA-HA with analogous compounds:

Structural and Functional Comparison

Compound Structure Key Targets Biological Activity Potency (IC50/EC50) References
PLA-HA Tripeptide (Pro-Leu-Ala) + hydroxamic acid Metalloenzymes (hypothesized) Potential HDAC/PDF inhibition; metal chelation Not reported
SAHA (Vorinostat) Suberoylanilide + hydroxamic acid HDACs (Class I/II) Anticancer (induces apoptosis in prostate, breast cancer); upregulates CLA-1 IC50: 1–10 µM (HDACs)
TSA Cyclic tetrapeptide + hydroxamic acid HDACs (pan-inhibitor) Neuroprotection (restores histone acetylation); anti-atherosclerosis (CLA-1 upregulation) EC50: 1.2 µM (CLA-1)
L-Prolyl-L-leucylglycine hydroxamic acid Tripeptide (Pro-Leu-Gly) + hydroxamic acid Transition metals (Cu²⁺, Fe³⁺) Metal complexation; antioxidant properties Log K (Cu²⁺): 8.2
Batimastat Pseudopeptide + hydroxamic acid MMPs Anticancer (inhibits metastasis); neuroprotection (anti-amyloid aggregation) IC50: 1–20 nM (MMP-2/9)
Compound 1g (Molecules 2011) Benzylamino linker + hydroxamic acid CLA-1 Anti-atherosclerosis (upregulates HDL receptor CLA-1) EC50: 0.32 µM (CLA-1)

Key Differences and Implications

Structural Backbone: PLA-HA’s tripeptide sequence contrasts with SAHA’s aliphatic chain and TSA’s cyclic structure. This difference likely impacts target specificity; peptide-based hydroxamates (e.g., PLA-HA) may favor PDF or MMP inhibition over HDACs, which prefer bulkier hydrophobic groups .

Biological Activity: Anticancer Potential: SAHA and TSA are established HDAC inhibitors with nanomolar to micromolar potency, while PLA-HA’s activity in this context remains unverified. SAHA reduces tumor volume by 97% in prostate xenografts at 50 mg/kg/day . Neuroprotection: TSA and batimastat show anti-amyloid aggregation and antioxidant effects, but PLA-HA’s peptide structure could offer improved blood-brain barrier penetration for neurodegenerative applications . Antibacterial Activity: Peptide hydroxamates like PLA-HA are hypothesized to inhibit bacterial PDFs, though notes weak standalone antibacterial activity in similar compounds. Synergy with antibiotics (e.g., rifampicin) is observed in oxadiazole-hydroxamate hybrids .

Mechanistic Insights :

  • Metal Chelation : PLA-HA’s hydroxamic acid group binds transition metals (e.g., Zn²⁺, Fe³⁺), a trait critical for inhibiting zinc-dependent enzymes like HDACs and PDFs. However, its tripeptide backbone may limit chelation efficiency compared to smaller hydroxamates (e.g., SAHA) .
  • Enzyme Selectivity : SAHA and TSA broadly inhibit HDACs, whereas batimastat targets MMPs. PLA-HA’s selectivity profile is undefined but could be optimized via side-chain modifications .

Q & A

Q. How does the peptide backbone of this compound influence its biological activity compared to other hydroxamate-based inhibitors?

  • Methodology : The proline-leucine-alanine sequence enhances cell permeability via amphipathic character. Comparative HDAC inhibition assays (IC₅₀ measurements) and circular dichroism (CD) spectroscopy reveal backbone-dependent conformational stability. Replace with D-amino acids to assess stereochemical effects .

Q. What experimental strategies differentiate between hydroxamic acid’s direct enzyme inhibition and epigenetic modulation in cancer models?

  • Methodology : Use HDAC activity assays (fluorometric or colorimetric) to measure direct inhibition. RNA-seq or ChIP-seq identifies epigenetic changes (e.g., histone acetylation). Knockout models (e.g., HDAC1⁻/⁻ cells) isolate mechanism-specific effects .

Q. What evidence supports the dual role of hydroxamic acids as both metal chelators and protease inhibitors in biochemical systems?

  • Methodology : Competitive inhibition assays (e.g., MMP-2/9) show dose-dependent activity unaffected by EDTA, confirming non-metalloprotease targets. X-ray crystallography reveals zinc displacement in metalloenzymes and hydrogen bonding to serine proteases .

Q. How do molecular dynamics simulations enhance understanding of hydroxamic acid-protein interactions compared to crystallographic data alone?

  • Methodology : Simulations (e.g., GROMACS) model flexible regions (e.g., solvent-exposed loops) invisible in static crystal structures. Free-energy calculations (MM-PBSA) quantify binding contributions of hydrophobic vs. electrostatic interactions .

Q. What are the recommended controls for verifying hydroxamic acid specificity in enzyme inhibition assays?

  • Methodology : Include negative controls (e.g., heat-inactivated enzymes) and competitive inhibitors (e.g., SAHA for HDACs). Use alanine-scanning mutagenesis to identify critical binding residues. Z’-factor validation ensures assay robustness .

Q. How should researchers adjust experimental protocols when scaling hydroxamic acid synthesis from milligram to gram quantities?

  • Methodology : Optimize SPPS cycles for reduced coupling times (e.g., microwave-assisted synthesis). Replace resin swelling solvents (e.g., DMF → NMP) for larger reactors. Implement inline FTIR for real-time reaction monitoring .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。